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Compound of Interest

Compound Name:
(2-Aminoethyl)

(methoxy)methylamine

CAS No.: 132425-29-7

Cat. No.: B2956453

Get Quote

CAS: 109-85-3 | Formula: C

H

NO | MW: 75.11 g/mol [1][2]

Part 1: Executive Summary & Critical Handling
From the Desk of the Senior Application Scientist

2-Methoxyethylamine (2-MEA) is a deceptively simple bifunctional building block used

extensively in the synthesis of kinase inhibitors and as a hydrophilic linker in antibody-drug

conjugates (ADCs). While its structure is elementary, its spectroscopic characterization is

frequently mishandled due to its high reactivity with atmospheric components.

The "Phantom" Signals: A Warning on Purity Before interpreting any spectra, researchers must

account for two critical physical properties that introduce artifacts:

Carbamate Formation: Like many primary amines, 2-MEA avidly absorbs atmospheric CO
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to form the carbamate salt (

). This appears in NMR as split methylene signals and a carbonyl carbon peak around 160
ppm, often mistaken for impurities.

Hygroscopy: The ether oxygen and primary amine make this compound extremely

hygroscopic. Wet samples will show broadened amine proton signals (exchange broadening)

and a merged water peak in

H NMR.

Operational Directive: All spectroscopic samples must be prepared under an inert atmosphere

(N

or Ar) using anhydrous solvents.

Part 2: Structural Logic & Fragmentation
The spectroscopic signature of 2-MEA is defined by the competition between the

electronegative oxygen and the nitrogen lone pair.

Mass Spectrometry (EI, 70 eV)
The mass spectrum is dominated by

-cleavage. The stability of the resulting iminium ion drives the fragmentation pathway, making
the base peak m/z 30, not the molecular ion.

Fragmentation Logic:

Molecular Ion (M+): m/z 75 (Weak, odd mass indicates odd nitrogen count).

Base Peak: m/z 30. Cleavage of the C-C bond

to the nitrogen yields the resonance-stabilized iminium ion (

).

Secondary Fragment: m/z 45. Cleavage
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to the oxygen yields the oxonium ion (

).

Molecular Ion (M+)
m/z 75

[CH3-O-CH2-CH2-NH2]+.

Path A: N-Alpha Cleavage
(Dominant)

Path B: O-Alpha Cleavage
(Secondary)

Base Peak
m/z 30

[CH2=NH2]+
- 45 Da

Neutral Radical
•CH2-O-CH3

Fragment
m/z 45

[CH3-O=CH2]+

- 30 Da

Neutral Radical
•CH2-NH2

Click to download full resolution via product page

Figure 1: Electron Ionization (EI) fragmentation pathways. Path A prevails due to the superior

stability of the nitrogen-stabilized cation.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling
H NMR Data (300 MHz, CDCl )
The spectrum exhibits a classic

spin system for the ethylene backbone, modified by the electronegativity difference between
Oxygen (3.44) and Nitrogen (3.04).
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Shift (

ppm)
Multiplicity Integration

Coupling (

)
Assignment

Mechanistic
Insight

3.42 Triplet (t) 2H 5.2 Hz

Deshielded

by Oxygen's

high

electronegati

vity.

3.35 Singlet (s) 3H -

Characteristic

methoxy

singlet. Sharp

and distinct.

2.86 Triplet (t) 2H 5.2 Hz

Upfield

relative to O-

methylene

due to lower

electronegati

vity of N.

1.45 Broad Singlet 2H -

Exchangeabl

e. Chemical

shift varies

with

concentration

and water

content.

Expert Note: In D

O, the

signal disappears (H-D exchange), and the HDO peak appears approx. 4.79 ppm. The triplet
coupling may collapse or simplify depending on pH.

C NMR Data (75 MHz, CDCl )

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

ppm)
Carbon Environment Assignment Logic

74.0

Most deshielded aliphatic

carbon due to direct oxygen

attachment.

58.7 Typical methoxy region.

41.8

Shielded relative to the ether

carbons; characteristic of

primary amines.

Part 4: Vibrational Spectroscopy (IR)
Method: Liquid film (Neat) between NaCl plates.

Wavenumber (cm

)
Mode Description

3370, 3300 N-H Stretch

Weak/Medium doublet.

Characteristic of primary

amines (asymmetric/symmetric

stretch).

2800 - 3000 C-H Stretch

Mixed aliphatic stretches (

,

).

1590 - 1610 N-H Bend
"Scissoring" vibration of the

group.

1115 C-O-C Stretch
Strong band. Diagnostic for the

ether linkage.

Part 5: Experimental Protocol
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Purification & Sample Preparation Workflow

To obtain the spectroscopic data listed above, the commercial reagent (often yellowed due to

oxidation) must be purified.

Raw 2-Methoxyethylamine
(Commercial, Yellow/Impure)

Drying Phase
Stir over KOH pellets (24h)

or BaO (vigorous)

Remove H2O

Fractional Distillation
Under N2 atmosphere

Collect fraction 94-96°C

Purify

Storage
Sealed under Argon

Over 4Å Molecular Sieves

Prevent Carbonation

NMR Prep
Dry CDCl3 (filtered through basic alumina)

Inert glovebox/bag

Analysis

Click to download full resolution via product page

Figure 2: Purification workflow required to eliminate carbamate and hydrolysis artifacts.

Step-by-Step Methodology:

Pre-Drying: Dissolve commercial 2-MEA in equal parts benzene or cyclohexane (optional)

and dry over KOH pellets for 24 hours to remove bulk water.
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Distillation: Decant and distill at atmospheric pressure under a nitrogen stream. Discard the

first 10% (forerun). Collect the fraction boiling at 95°C.

Handling: Immediately transfer to a Schlenk tube or sealed vial flushed with Argon.

NMR Prep: Use CDCl

stored over molecular sieves. Filter the solvent through a small plug of basic alumina if acid
traces are suspected (which would protonate the amine and shift peaks).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-甲氧基乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

2. 2-Methoxyethylamine for synthesis 109-85-3 [sigmaaldrich.com]

3. PubChemLite - 2-methoxyethylamine (C3H9NO) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of 2-Methoxyethylamine]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/8018
https://www.benchchem.com/product/b2956453?utm_src=pdf-custom-synthesis#bc-rfq
https://www.sigmaaldrich.com/TW/zh/product/aldrich/241067
https://www.sigmaaldrich.com/US/en/product/mm/818872
https://pubchemlite.lcsb.uni.lu/e/compound/8018
https://www.benchchem.com/product/b2956453/docs#technical-monograph-spectroscopic-characterization-of-2-methoxyethylamine
https://www.benchchem.com/product/b2956453/docs#technical-monograph-spectroscopic-characterization-of-2-methoxyethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956453?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b2956453/docs#technical-monograph-spectroscopic-
characterization-of-2-methoxyethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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